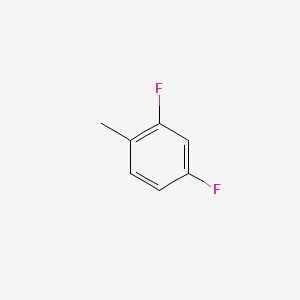

2,4-Difluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3465. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXDAIBTYWGBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196429 | |

| Record name | Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | Difluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

452-76-6 | |

| Record name | 2,4-Difluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK2YU8CT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorotoluene (CAS: 452-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorotoluene, a key fluorinated building block in organic synthesis. The document details its physicochemical properties, safety and handling protocols, synthesis and purification methods, and analytical procedures. Furthermore, it explores the applications of this compound, with a particular focus on its role as a non-polar thymine isostere in DNA replication studies, a critical area of research in drug development. This guide is intended to be a valuable resource for scientists and researchers engaged in synthetic chemistry, medicinal chemistry, and molecular biology.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 452-76-6 | [1] |

| Molecular Formula | C₇H₆F₂ | [1] |

| Molecular Weight | 128.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 113-117 °C | [1] |

| Melting Point | Not available | |

| Density | 1.12 g/mL at 25 °C | [1] |

| Flash Point | 15 °C (closed cup) | [1] |

| Refractive Index (n20/D) | 1.449 | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| InChI Key | MPXDAIBTYWGBSL-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(F)cc1F | [1] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Pictograms:

GHS02: Flammable

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2,4-diaminotoluene followed by a Schiemann reaction.[1]

Experimental Protocol:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,4-diaminotoluene in a suitable acidic medium (e.g., aqueous fluoroboric acid). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional hour at 0-5 °C to ensure complete formation of the diazonium salt.

-

Schiemann Reaction (Thermal Decomposition): Filter the precipitated diazonium tetrafluoroborate salt and wash it with cold water, followed by cold ethanol and diethyl ether.

-

Carefully dry the diazonium salt.

-

Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus. The salt will decompose to yield crude this compound, which is collected by distillation.

References

An In-depth Technical Guide to 2,4-Difluorotoluene: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorotoluene is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, conferred by the two fluorine substituents on the toluene ring, make it a valuable intermediate in the synthesis of a wide range of specialized chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its applications, particularly in the realm of drug discovery as a molecular probe.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] The presence of two highly electronegative fluorine atoms on the aromatic ring significantly influences its reactivity and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and use in various experimental and industrial settings.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₇H₆F₂ | - | [2][3] |

| Molecular Weight | 128.12 | g/mol | [2][3] |

| Appearance | Clear, colorless liquid | - | [4][5] |

| Boiling Point | 113-117 | °C | [2] |

| Melting Point | -51.86 (Calculated) | °C | [6] |

| Density | 1.12 | g/mL at 25 °C | [2] |

| Refractive Index | 1.449 | n20/D | [2] |

| Flash Point | 15 | °C (closed cup) | [2] |

| Vapor Pressure | 3547.31 (Calculated Critical Pressure) | kPa | [6] |

| Solubility | Sparingly soluble in water | - | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.273 (Calculated) | - | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group on the benzene ring. This substitution pattern affects the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

-

Stability: this compound is a stable compound under standard conditions.

-

Reactivity: The fluorine atoms deactivate the ring towards electrophilic substitution, while the methyl group is a weak activator. The positions ortho and para to the methyl group (and meta to the fluorine atoms) are the most likely sites for electrophilic attack. The methyl group can undergo free-radical halogenation. It is a key intermediate in the synthesis of other compounds, such as 2,4-difluorobenzaldehyde.[7]

-

Hazardous Reactions: It is a flammable liquid and vapor.[8] It should be kept away from heat, sparks, open flames, and other ignition sources.[8]

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physical and chemical properties of this compound. These are intended as a guide and may require optimization based on the specific equipment and reagents available.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using distillation.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: As a neat liquid, a drop of this compound can be placed between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[9]

-

Background Spectrum: Obtain a background spectrum of the empty sample holder or the clean ATR crystal.[10]

-

Sample Spectrum: Acquire the FTIR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).[11]

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph.

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound.

Methodology: Gas Chromatography (GC)

-

Sample Preparation: Dilute a small amount of this compound in a suitable solvent (e.g., hexane or dichloromethane).[12]

-

Injection: Inject a small volume of the prepared sample into the gas chromatograph.

-

Separation: The sample is vaporized and separated on a capillary column.

-

Detection: A detector, such as a flame ionization detector (FID), is used to detect the components as they elute from the column.

-

Data Analysis: The purity of the sample is determined by the relative area of the peak corresponding to this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[7] The inclusion of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[7]

A particularly noteworthy application of this compound is its use as a non-polar isostere of the DNA base thymine in studies of DNA replication.[2][13] By replacing thymine with a this compound nucleoside, researchers can investigate the relative importance of steric complementarity versus hydrogen bonding in the fidelity of DNA polymerases.[13][14] This research has profound implications for understanding the mechanisms of DNA replication and mutagenesis, and for the design of novel antiviral and anticancer nucleoside analogs.[13][15]

Visualizations

Synthesis of 2,4-Difluorobenzaldehyde from this compound

The following diagram illustrates the oxidation of this compound to 2,4-difluorobenzaldehyde, a key synthetic transformation.

Caption: Oxidation of this compound.

Role in DNA Replication Fidelity Studies

This diagram illustrates the conceptual workflow of using a this compound nucleoside to probe the mechanism of DNA polymerase.

Caption: Investigating DNA Polymerase Fidelity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[8] Protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. rsc.org [rsc.org]

- 2. 2,4-二氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound (CAS 452-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. The difluorotoluene debate--a decade later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Precise Shape Mimicry by a Difluorotoluene Deoxynucleoside, a Replication-Competent Substitute for Thymidine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Difluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-difluorotoluene, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a practical reference for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits signals corresponding to the aromatic protons and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.081 | t | 9.5 (JH-F) | H-6 |

| 6.75 - 6.71 | m | - | H-3, H-5 |

| 2.203 | s | - | -CH₃ |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted toluenes.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom, with the chemical shifts influenced by the electronegative fluorine atoms and the methyl group. The carbon atoms directly bonded to fluorine exhibit characteristic splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | C-F Coupling (JC-F) Hz | Assignment |

| 162.5 (dd) | ¹JCF ≈ 245, ²JCF ≈ 12 | C-2 |

| 160.0 (dd) | ¹JCF ≈ 250, ²JCF ≈ 13 | C-4 |

| 132.0 (d) | ³JCF ≈ 8 | C-6 |

| 125.0 (d) | ²JCF ≈ 20 | C-1 |

| 111.0 (d) | ²JCF ≈ 21 | C-5 |

| 104.0 (t) | ³JCF ≈ 25 | C-3 |

| 14.0 | - | -CH₃ |

Note: These are predicted values and may vary slightly from experimental data. The multiplicities (d: doublet, dd: doublet of doublets, t: triplet) are due to C-F coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C-2 and C-4 positions. These signals will be split by neighboring protons and each other.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -110 to -115 | m | - | F at C-2 |

| -115 to -120 | m | - | F at C-4 |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts and coupling constants can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1500 - 1450 | Strong | C=C aromatic ring stretch |

| 1300 - 1100 | Strong | C-F stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, providing information about its molecular weight and fragmentation pathways.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 100 | [C₇H₆F₂]⁺ (Molecular Ion) |

| 109 | High | [C₇H₆F]⁺ (Loss of F) |

| 108 | Moderate | [C₇H₅F]⁺ (Loss of HF) |

| 83 | Moderate | [C₆H₄F]⁺ |

The fragmentation is initiated by the loss of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 128. Subsequent fragmentation can occur through the loss of a fluorine radical to form the [M-F]⁺ ion at m/z 109, or through the elimination of a neutral hydrogen fluoride molecule to give the [M-HF]⁺˙ ion at m/z 108.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. For specific instrument parameters, it is recommended to consult the instrument's user manual and optimize as needed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. A fluorine-specific reference standard (e.g., CFCl₃) should be used.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200). Typical EI energy is 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how each technique contributes to the overall structural elucidation.

References

Synthesis of 2,4-Difluorotoluene from 2,4-Diaminotoluene: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 2,4-difluorotoluene, a key intermediate in the production of various pharmaceuticals, pesticides, and dyes. The primary route detailed herein is the Balz-Schiemann reaction, a well-established method for the introduction of fluorine atoms onto an aromatic ring. The process commences with the diazotization of 2,4-diaminotoluene, followed by the thermal decomposition of the resulting bis(diazonium) tetrafluoroborate salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The conversion of 2,4-diaminotoluene to this compound is a two-step process.[1] The first step is the diazotization of the two primary amino groups on the toluene ring using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, and fluoroboric acid.[1] This reaction, carried out at low temperatures, forms a stable bis(diazonium) tetrafluoroborate salt.[1][2] In the second step, this intermediate salt is isolated and then gently heated.[1] The thermal decomposition of the diazonium salt proceeds with the evolution of nitrogen gas and boron trifluoride, resulting in the formation of this compound.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,4-diaminotoluene as described in the literature.[1]

| Parameter | Value |

| Starting Material | |

| 2,4-Diaminotoluene | 6.1 g (0.05 mol) |

| Reagents | |

| Concentrated Hydrochloric Acid | 36 ml |

| 40% Fluoroboric Acid | 32 ml |

| Sodium Nitrite | 7.6 g (0.11 mol) |

| Water (for Sodium Nitrite solution) | 12 ml |

| Reaction Conditions | |

| Diazotization Temperature | Below -5°C |

| Diazotization Reaction Time | 1 hour (after addition) |

| Intermediate | |

| Isolated Diazonium Salt | 10 g |

| Product & Yield | |

| This compound | 5.3 g |

| Yield | 82.8% |

| Product Properties | |

| Boiling Point | 113-117°C |

| Literature Boiling Point | 112°C / 99.06 kPa |

| Literature Yield | 57% |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound from 2,4-diaminotoluene.[1]

1. Diazotization and Formation of the Bis(diazonium) Tetrafluoroborate Salt

-

In a 250 ml three-neck flask equipped with a stirrer and a thermometer, add 2,4-diaminotoluene (6.1 g, 0.05 mol) and concentrated hydrochloric acid (36 ml).

-

Cool the mixture in an ice-salt bath to below -5°C with continuous stirring.

-

Slowly add 40% fluoroboric acid (32 ml) to the cooled mixture, ensuring the temperature remains below -5°C.

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (12 ml).

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at or below -5°C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional hour.

-

Filter the resulting solid precipitate and wash it sequentially with ice water (2 x 20 ml), anhydrous ethanol (2 x 15 ml), and anhydrous ether (2 x 15 ml).

-

Dry the isolated solid in a desiccator over calcium chloride for 2 hours to yield the diazonium salt (10 g).

2. Thermal Decomposition and Isolation of this compound

-

Place the dried diazonium salt (10 g) in a 150 ml round-bottom flask.

-

Carefully heat the flask with an alcohol lamp to initiate thermal decomposition. The decomposition is indicated by the evolution of a significant amount of smoke.

-

Maintain the temperature to sustain the decomposition until no more smoke is produced.

-

The product will distill over. Collect the distillate by passing it through a straight condenser and a multi-stage cold trap. The receiving flask should contain ether to capture the product.

-

After the reaction is complete, extract the product from the collected overflow material using ether.

-

Combine all the ether extracts and dry them over anhydrous calcium chloride.

-

Remove the ether by distillation.

-

Distill the remaining liquid to obtain pure this compound (5.3 g, 82.8% yield) with a boiling point of 113-117°C.

Visual Representations

Reaction Pathway

The following diagram illustrates the chemical transformation from 2,4-diaminotoluene to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorotoluene is a key fluorinated aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical properties, particularly its solubility and stability, are critical parameters for process development, formulation, and ensuring the quality and shelf-life of end products. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular formula of C₇H₆F₂ and a molecular weight of 128.12 g/mol .[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂ | [3][4] |

| Molecular Weight | 128.12 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 113-117 °C | |

| Density | 1.12 g/mL at 25 °C | |

| Flash Point | 15 °C (closed cup) | |

| Refractive Index | n20/D 1.449 | |

| LogP (Octanol/Water) | 2.273 (Calculated) | [5] |

Solubility of this compound

The solubility of this compound is a critical factor in its application in chemical synthesis, dictating solvent selection for reactions, extractions, and purifications.

Aqueous Solubility

This compound is sparingly soluble in water.[6] A calculated value for its water solubility is available, providing a quantitative estimate.

Solubility in Organic Solvents

Table 2: Quantitative and Qualitative Solubility of this compound

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Assessment |

| Water | Polar Protic | log₁₀WS = -2.61 (mol/L) (Calculated) | Sparingly Soluble |

| Methanol | Polar Protic | Data not available | Expected to be Miscible |

| Ethanol | Polar Protic | Data not available | Expected to be Miscible |

| Acetone | Polar Aprotic | Data not available | Expected to be Miscible |

| Dichloromethane | Polar Aprotic | Data not available | Expected to be Miscible |

| Ethyl Acetate | Polar Aprotic | Data not available | Expected to be Miscible |

| Toluene | Non-polar Aromatic | Data not available | Expected to be Miscible |

| Hexane | Non-polar Aliphatic | Data not available | Expected to be Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard method for determining the solubility of a liquid solute like this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired temperature in the shaker bath.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial.

-

Shaking: Securely cap the vials and place them in the thermostatically controlled shaker bath. Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved this compound.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of this compound using a validated GC-FID method.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) from the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Fluorotoluenes are generally stable under recommended storage conditions.[7][8] However, they can degrade under stress conditions such as high temperatures, exposure to light, and in the presence of strong oxidizing agents.

Table 3: Stability Profile of this compound

| Condition | Stability | Potential Degradation Products | Reference |

| Thermal | Stable at ambient temperatures. Decomposes at high temperatures (e.g., in a fire). | Carbon oxides, Hydrogen fluoride | [7] |

| Photolytic | Data not available. Aromatic compounds can be susceptible to photodegradation. | Oxidized and ring-opened products (speculative) | |

| Hydrolytic | Expected to be stable under neutral pH. Susceptibility to acid/base hydrolysis is not documented. | Data not available | |

| Oxidative | Reactive with strong oxidizing agents. | 2,4-Difluorobenzaldehyde, 2,4-Difluorobenzoic acid | [9] |

| Recommended Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. | - |

Potential Degradation Pathways

Based on the known reactivity of toluene and its derivatives, the primary degradation pathway for this compound is likely oxidation of the methyl group. This can proceed in a stepwise manner to form 2,4-difluorobenzyl alcohol, then 2,4-difluorobenzaldehyde, and finally 2,4-difluorobenzoic acid.[9] Under more extreme conditions, cleavage of the aromatic ring could occur.

Potential Oxidation Pathway of this compound

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocol for Stability and Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress and to identify potential degradation products.

Materials:

-

This compound (≥98% purity)

-

High-purity water, hydrochloric acid, and sodium hydroxide solutions

-

Organic solvents for extraction and analysis (e.g., dichloromethane, acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

pH meter

-

HPLC-UV/MS or GC-MS for analysis

3.2.1. Thermal Stability (Accelerated)

-

Sample Preparation: Place a known amount of this compound into sealed vials.

-

Exposure: Store the vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: At each time point, remove a vial, allow it to cool to room temperature, and analyze the contents by a stability-indicating HPLC or GC method to quantify the remaining this compound and detect any degradation products.

3.2.2. Photostability

-

Sample Preparation: Place a known amount of this compound in a photochemically transparent container (e.g., quartz). Prepare a control sample wrapped in aluminum foil.

-

Exposure: Expose the samples to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) in a photostability chamber for a specified duration.

-

Analysis: Analyze the exposed and control samples by HPLC or GC to determine the extent of degradation and identify any photoproducts.

3.2.3. Hydrolytic Stability

-

Sample Preparation: Prepare solutions of this compound in aqueous solutions of different pH values (e.g., pH 2 with HCl, pH 7 with water, and pH 9 with NaOH).

-

Exposure: Store the solutions at a controlled temperature (e.g., 50°C) for a defined period.

-

Analysis: At various time points, withdraw samples, neutralize if necessary, and extract with a suitable organic solvent. Analyze the extracts by HPLC or GC to quantify the parent compound and any hydrolysis products.

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While some calculated data on aqueous solubility is available, there is a need for more extensive experimental data on its solubility in a broader range of organic solvents. The stability profile suggests that this compound is stable under standard conditions but can degrade under thermal and oxidative stress. The provided experimental protocols offer a framework for researchers to generate the specific data required for their applications in drug development and other scientific endeavors. A thorough understanding of these properties is essential for the effective and safe use of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 452-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

hazards and safety precautions for 2,4-Difluorotoluene

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4-Difluorotoluene

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with this compound (CAS No. 452-76-6). It details the substance's hazards, necessary safety precautions, and emergency procedures to ensure safe handling and use in a laboratory and development setting.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1] It is crucial to understand its physical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂ | [2][3][4] |

| Molecular Weight | 128.12 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 113-117 °C | [3] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Flash Point | 15 °C (59 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.449 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[1]

| Hazard Classification | GHS Code | Description | Source |

| Flammable Liquids | H225 / H226 | Highly flammable liquid and vapor | [1][3][6] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][7] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][7] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | [1][7] |

| Hazardous to the Aquatic Environment (Long-Term) | H412 | Harmful to aquatic life with long lasting effects | [1] |

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent personal exposure.[1]

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Use in a well-ventilated area and prevent the concentration of vapors in low-lying areas.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][8] No smoking is permitted in handling areas.[1][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Take precautionary measures against static discharge.[8] Ground and bond containers and receiving equipment during transfer.[1][6]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in original containers in an approved flame-proof area.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Store away from incompatible materials such as oxidizing agents.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

First Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

Caption: Emergency first aid workflow for exposure to this compound.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]

-

After Skin Contact: Immediately take off all contaminated clothing. Flush skin and hair with running water and soap if available.[1] Seek medical attention if irritation occurs.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

-

After Ingestion: If swallowed, refer for medical attention without delay.[1] Rinse mouth.[1] Do NOT induce vomiting.[10] Qualified first-aid personnel should provide supportive measures.[1]

Emergency Procedures

Spill Response:

-

Minor Spills: Remove all ignition sources.[1] Clean up spills immediately.[1] Avoid breathing vapors and contact with skin and eyes.[1] Use protective equipment. Contain and absorb the spill with an inert material like vermiculite or sand, then collect in a suitable container for disposal.[1]

-

Major Spills: Evacuate personnel and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear breathing apparatus and protective gloves.[1] Prevent spillage from entering drains or waterways.[1] Contain the spill and collect the recoverable product into labeled containers.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, normal protein foam, dry chemical, or carbon dioxide.[1][11]

-

Specific Hazards: The liquid and vapor are highly flammable and may travel a considerable distance to an ignition source.[1] Containers may rupture violently if heated.[1] Combustion may produce toxic fumes of carbon monoxide and hydrogen fluoride.

-

Firefighting Actions: Alert the fire department.[12] If it is safe to do so, remove containers from the fire area. Cool containers with water spray. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Caption: Logical workflow for responding to a fire involving this compound.

Experimental Protocols

Understanding the methods used to determine safety data is crucial for risk assessment.

Flash Point Determination (Closed-Cup Method): The flash point of 15 °C for this compound was determined using a closed-cup method.[3] This methodology is standard for volatile liquids.

-

Principle: A sample of the liquid is heated in a closed container to control the vapor pressure. An ignition source is periodically introduced into the vapor space above the liquid.[13][14]

-

Methodology (e.g., Pensky-Martens Closed Cup Tester - ASTM D93):

-

A specific volume of the sample (e.g., 75 mL) is placed into the test cup.[15]

-

The sample is heated at a slow, constant rate while being stirred.[14][15]

-

At regular temperature intervals, stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space.[14][15]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.[15][16]

-

The final observed flash point is corrected for barometric pressure.[15]

-

Acute Oral Toxicity Testing (General Protocol - OECD 423): While specific LD50 data for this compound is not readily available in the provided search results, the classification "Harmful if swallowed" (H302) implies toxicity.[1] The standard method for determining such a classification is outlined in OECD Test Guideline 423 (Acute Toxic Class Method).[17]

-

Principle: This is a stepwise procedure using a minimal number of animals to obtain sufficient information on acute toxicity for classification.[17] The method uses fixed doses and ranks substances based on observed mortality or morbidity.[17]

-

Methodology:

-

Dose Selection: Prior information on the substance's toxicity is used to select an appropriate starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[17]

-

Administration: The substance is administered orally to a small group of animals (typically 3) of a single sex (usually females).[17]

-

Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.[17]

-

Stepwise Procedure: The outcome of the first step determines the next action. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, the test proceeds to a higher dose level. This process continues until a reliable classification can be made.[17]

-

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound (CAS 452-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound 99 452-76-6 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. A11667.06 [thermofisher.com]

- 6. This compound | 452-76-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. fishersci.ie [fishersci.ie]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. 5.3.4 Fire or Explosion Emergency Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. filab.fr [filab.fr]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. delltech.com [delltech.com]

- 16. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to 2,4-Difluorotoluene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-difluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document details its commercial availability from leading suppliers, provides in-depth experimental protocols for its synthesis and key reactions, and explores its application in drug development, particularly as a non-polar mimic of thymidine in DNA replication studies.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The quality and specifications of the product can vary between suppliers, making careful selection crucial for specific applications. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Physical Form | Additional Notes |

| Sigma-Aldrich | 133892 | ≥99% | 452-76-6 | C₇H₆F₂ | Liquid | Certificate of Analysis and Origin available.[1] |

| Thermo Fisher Scientific | A11667 | 98+% | 452-76-6 | C₇H₆F₂ | Liquid | Formerly an Alfa Aesar product.[2] |

| Tokyo Chemical Industry (TCI) | D2351 | >98.0% (GC) | 452-76-6 | C₇H₆F₂ | Liquid | Available in various quantities. |

| Chem-Impex International | 01721 | ≥98% (GC) | 452-76-6 | C₇H₆F₂ | Liquid | Key intermediate for pharmaceuticals and agrochemicals.[3] |

| NINGBO INNO PHARMCHEM CO., LTD. | N/A | High Purity | 452-76-6 | C₇H₆F₂ | Liquid | Manufacturer in China.[4] |

| Zhejiang Xieshi New Materials Co., Ltd. | N/A | N/A | 452-76-6 | C₇H₆F₂ | Liquid | Manufacturer in China.[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 128.12 g/mol | [1] |

| Boiling Point | 113-117 °C | [1] |

| Density | 1.12 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.449 | [1] |

| Flash Point | 15 °C (59 °F) - closed cup |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to 2,4-difluorobenzaldehyde, a crucial downstream intermediate.

Synthesis of this compound from 2,4-Diaminotoluene

This protocol is based on a diazotization reaction followed by thermal decomposition.[6]

Materials:

-

2,4-Diaminotoluene

-

Concentrated Hydrochloric Acid

-

40% Fluoroboric Acid

-

Sodium Nitrite

-

Ice

-

Salt

-

Anhydrous Ethanol

-

Anhydrous Ether

-

Anhydrous Calcium Chloride

Equipment:

-

250 mL three-neck flask

-

150 mL round-bottom flask

-

Stirring apparatus

-

Cooling bath (ice-salt)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a 250 mL three-neck flask, combine 6.1 g (0.05 mol) of 2,4-diaminotoluene and 36 mL of concentrated hydrochloric acid.

-

Cool the mixture to below -5 °C using an ice-salt bath while stirring.

-

Slowly add 32 mL of 40% fluoroboric acid to the cooled mixture.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 12 mL of water and add it dropwise to the reaction mixture, maintaining the temperature below -5 °C.

-

After the addition is complete, continue stirring for 1 hour.

-

Filter the resulting solid and wash it sequentially with ice water (2 x 20 mL), anhydrous ethanol, and anhydrous ether (2 x 15 mL).

-

Dry the solid in a desiccator over calcium chloride for 2 hours to obtain the diazonium salt.

-

Place 10 g of the dried diazonium salt into a 150 mL round-bottom flask.

-

Carefully heat the flask with an alcohol lamp to initiate thermal decomposition. Maintain a temperature that sustains the generation of fumes until no more fumes are produced.

-

Cool the collected overflow and extract the product with ether.

-

Dry the combined ether extracts with anhydrous calcium chloride and distill to obtain this compound. (Boiling Point: 113-117 °C).

Synthesis of 2,4-Difluorobenzaldehyde from this compound

This protocol describes the oxidation of this compound to 2,4-difluorobenzaldehyde. One common method involves bromination followed by hydrolysis.[7] A more recent, continuous oxidation method is also described in patent CN106588600A.

Method 1: Bromination and Hydrolysis

Materials:

-

This compound

-

Bromine

-

Calcium Carbonate

-

Ether

-

Anhydrous Magnesium Sulfate

Equipment:

-

250 mL and 2 L three-neck flasks

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Steam distillation apparatus

Procedure:

-

In a 250 mL three-neck flask, heat 50 g (0.38 mol) of this compound to reflux with stirring.

-

Gradually add 41.5 mL of bromine. The reaction is complete in about 2.5 hours, with the reflux temperature rising from 112 °C to 155 °C.

-

In a 2 L three-neck flask, prepare a suspension of 140 g of calcium carbonate in 200 mL of water.

-

Transfer the reaction mixture from the first flask to the second, rinsing with a small amount of ether.

-

Reflux the mixture with stirring for 18 hours to complete the hydrolysis.

-

Separate the 2,4-difluorobenzaldehyde by steam distillation.

-

Extract the aqueous phase with ether.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by fractional distillation under reduced pressure.

Method 2: Continuous Oxidation (based on CN106588600A) [6]

This method utilizes a tubular reactor for a continuous and efficient process.

Materials:

-

This compound

-

Cobalt acetate (catalyst)

-

Sodium molybdate (catalyst)

-

Sodium bromide (catalyst)

-

Hydrogen peroxide (oxidant)

-

Acetic acid (solvent)

-

Dichloromethane

Equipment:

-

Tubular reactor system with precise temperature and flow control

-

Constant flow pumps

Procedure:

-

Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 mL of this compound and 200 mL of acetic acid. This ensures a molar ratio of cobalt acetate to this compound of approximately 0.015:1.

-

Oxidizer Solution Preparation: Dissolve 6.06 g of sodium bromide in 30% hydrogen peroxide to form an H₂O₂-acetic acid solution.

-

Reaction: Pump the catalyst solution and the oxidizer solution into the tubular reactor at flow rates of 5.33 mL/min and 10.67 mL/min, respectively. This maintains a molar ratio of H₂O₂ to this compound of 2:1.

-

Maintain the reaction temperature at 105 °C with a residence time of 400 seconds.

-

Work-up: Cool the outlet stream to 0 °C and quench the reaction with dichloromethane.

-

The product, 2,4-difluorobenzaldehyde, can be isolated and purified using standard techniques. This method reports a conversion of 49.5% and a yield of 31.1% by GC analysis.[8]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).

A particularly interesting application of this compound is in the field of chemical biology and drug discovery as a non-polar isostere of the nucleobase thymine.[9][10] The this compound moiety, when attached to a deoxyribose sugar, creates a nucleoside analogue that closely mimics the shape of thymidine but lacks the ability to form traditional Watson-Crick hydrogen bonds.[10]

Studies have shown that this analogue is efficiently and specifically replicated by DNA polymerases as if it were thymine, with adenine being selectively incorporated into the complementary strand.[9][11] This finding has been pivotal in understanding the mechanisms of DNA replication, suggesting that the shape and steric complementarity of the base pair are more critical for polymerase fidelity than the hydrogen bonding pattern.[9] This has significant implications for the design of novel antiviral and anticancer drugs that target DNA replication.

References

- 1. This compound 99 452-76-6 [sigmaaldrich.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [xieshichem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. The difluorotoluene debate--a decade later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Precise Shape Mimicry by a Difluorotoluene Deoxynucleoside, a Replication-Competent Substitute for Thymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluorotoluene: Synthesis, Reactivity, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the core properties and applications of the fluorinated aromatic hydrocarbon, 2,4-Difluorotoluene.

Introduction

This compound (CAS No. 452-76-6) is a significant fluorinated aromatic hydrocarbon widely utilized as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a toluene backbone with two fluorine atoms at the 2- and 4-positions, imparts unique physicochemical properties and reactivity. The strategic placement of these electronegative fluorine atoms significantly influences the electron distribution of the aromatic ring and the reactivity of the methyl group, making it a valuable building block in diverse fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of its synthesis, core properties, reactivity, and key applications.

Physicochemical and Safety Data

This compound is a colorless, highly flammable liquid with a mild aromatic odor.[3][4] It is sparingly soluble in water.[5] A summary of its key physicochemical properties is presented in Table 1. Due to its flammable nature and potential for moderate toxicity upon exposure, appropriate safety measures are imperative when handling this compound.[5] Detailed safety and hazard information is provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₂ | [2] |

| Molecular Weight | 128.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 113-117 °C | [2] |

| Density | 1.12 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.449 | [2] |

| Flash Point | 15 °C (59 °F) - closed cup | [2] |

Table 2: Safety and Hazard Information for this compound

| Identifier | Information | Reference(s) |

| GHS Pictogram | GHS02: Flammable | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H225: Highly flammable liquid and vapor | [2] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2] |

| Storage Class | 3 - Flammable liquids | [2] |

| Toxicity | Moderately toxic upon inhalation, ingestion, or dermal contact. | [5] |

Synthesis and Experimental Protocols

A common and effective method for the laboratory-scale synthesis of this compound is the thermal decomposition of a diazonium salt derived from 2,4-diaminotoluene, a variant of the Balz-Schiemann reaction.[6]

Experimental Protocol: Synthesis from 2,4-Diaminotoluene[6]

Materials:

-

2,4-Diaminotoluene (6.1g, 0.05 mol)

-

Concentrated Hydrochloric Acid (36 ml)

-

40% Fluoroboric Acid (32 ml)

-

Sodium Nitrite (7.6g, 0.11 mol)

-

Deionized Water (12 ml)

-

Ice

-

Anhydrous Ethanol

-

Anhydrous Ether

-

Anhydrous Calcium Chloride

Procedure:

-

In a 250 ml three-neck flask equipped with a stirrer and cooled in an ice-salt bath, add 2,4-diaminotoluene (6.1g) and concentrated hydrochloric acid (36 ml).

-

While maintaining the temperature at or below -5°C, add 40% fluoroboric acid (32 ml).

-

Slowly add a solution of sodium nitrite (7.6g) in water (12 ml) dropwise to the flask, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the mixture for 1 hour.

-

Filter the resulting solid precipitate. Wash the solid sequentially with ice water (2 x 20 ml), anhydrous ethanol (2 x 15 ml), and anhydrous ether (2 x 15 ml).

-

Dry the solid in a desiccator over calcium chloride for 2 hours to yield the diazonium salt.

-

Place the dried diazonium salt (10g) in a 150 ml round-bottom flask.

-

Carefully heat the flask with an alcohol lamp to initiate thermal decomposition. Maintain a temperature sufficient to generate smoke until its production ceases.

-

Cool the gaseous product using a straight condenser and a multi-stage cold trap, collecting the condensate in a receiving flask containing ether.

-

Extract the product with ether. Combine the ether extracts and dry over anhydrous calcium chloride.

-

Distill the dried ether solution to obtain pure this compound. (Yield: 82.8%, bp: 113-117°C).

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the interplay between the electron-donating, ortho-para directing methyl group and the electron-withdrawing, deactivating, yet ortho-para directing fluorine atoms.

Electrophilic Aromatic Substitution

The fluorine atoms are deactivating, making the ring less reactive towards electrophiles than toluene itself. However, they direct incoming electrophiles to the positions ortho and para to themselves. The methyl group is an activating, ortho-para director. The combined effect typically directs electrophilic attack to the positions activated by all three substituents, primarily C5.

Nucleophilic Aromatic Substitution

Aromatic rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. While the fluorine atoms are electron-withdrawing, this compound itself is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution (SNAᵣ). However, the introduction of additional powerful electron-withdrawing groups (e.g., a nitro group) can activate the ring for such reactions.

Oxidation of the Methyl Group

The methyl group can be oxidized to form other functional groups. A notable application is the synthesis of 2,4-difluorobenzaldehyde, a valuable intermediate for pharmaceuticals and dyes.[6] This transformation can be achieved using various oxidizing agents, with a patent describing a continuous oxidation process using hydrogen peroxide and a mixed-metal catalyst system.[1]

Experimental Protocol: Continuous Oxidation to 2,4-Difluorobenzaldehyde [7] This protocol is adapted from a patented continuous flow process and is provided for informational purposes.

Reactants & Catalysts:

-

This compound

-

Acetic Acid (Solvent)

-

Cobalt Acetate & Sodium Molybdate (Catalysts)

-

Sodium Bromide

-

30% Hydrogen Peroxide (Oxidant)

Procedure Outline:

-

A solution of catalysts (cobalt acetate, sodium molybdate) is prepared in a mixture of this compound and acetic acid.

-

A second solution of the oxidant is prepared by dissolving sodium bromide in aqueous hydrogen peroxide and acetic acid.

-

The two solutions are continuously pumped at specific flow rates into a tubular microchannel reactor maintained at a controlled temperature (e.g., 105°C).

-

After a defined residence time (e.g., 400 seconds), the reaction mixture exits the reactor, is cooled, and quenched.

-

The product, 2,4-difluorobenzaldehyde, is then isolated and purified, for example, by extraction and column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Key data are summarized in Table 3.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.08 (m, 1H), 6.75-6.71 (m, 2H), 2.20 (s, 3H). J(H,F) = 9.5 Hz. | [4] |

| ¹³C NMR | Data not available in searched sources. | |

| ¹⁹F NMR | Data not available in searched sources. Typical Ar-F range: +80 to +170 ppm vs CFCl₃. | [8] |

| IR Spectroscopy | Key absorptions (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, ~1500 (C=C ring stretch), ~1250-1150 (C-F stretch). | Derived from[9] |

| Mass Spectrometry | m/z (relative intensity): 128 (M⁺, 51.4), 127 (100.0, base peak), 107 (4.2), 101 (7.5). | [4] |

The mass spectrum is characterized by a strong molecular ion peak (M⁺) at m/z 128. The base peak at m/z 127 corresponds to the loss of a single hydrogen atom, likely from the methyl group, to form a stable benzyl-type cation [M-H]⁺.

Applications in Research and Development

This compound's unique properties make it a crucial starting material in several high-value applications.

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a key building block for a variety of active pharmaceutical ingredients (APIs) and crop protection agents where a difluorinated phenyl moiety is required.[1]

Advanced Materials

It is also used in the synthesis of specialty polymers, dyes, and electronic materials where the presence of fluorine can confer desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.[1]

Biochemical Research: DNA Structure and Replication

In a notable application, this compound has been synthesized as a non-polar, hydrophobic isostere (shape mimic) of the DNA base thymine.[2] Its incorporation into DNA strands allows researchers to study the role of hydrogen bonding versus shape complementarity in the fidelity of DNA replication by polymerase enzymes.[2]

References

- 1. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of this compound - Google Patents [patents.google.com]

- 2. 2,4-二氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound(452-76-6) 1H NMR [m.chemicalbook.com]

- 5. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound [webbook.nist.gov]

Unraveling the Electronic Landscape of 2,4-Difluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced electronic effects of the two fluorine atoms in 2,4-difluorotoluene. By dissecting the interplay of inductive and resonance effects, this document provides a comprehensive overview of how these substituents modulate the aromatic system's reactivity and properties, offering valuable insights for applications in medicinal chemistry and materials science.

Core Concepts: The Dueling Influences of Fluorine

The electronic character of this compound is primarily dictated by the opposing effects of the fluorine substituents: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). Fluorine, being the most electronegative element, exerts a powerful inductive pull on the sigma (σ) electrons of the benzene ring, decreasing the electron density across the entire ring. Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the pi (π) system of the ring. This donation is most pronounced at the ortho and para positions relative to the fluorine atom.

In this compound, the fluorine at the C2 position (ortho to the methyl group) and the fluorine at the C4 position (para to the methyl group) collectively influence the electron distribution. The strong -I effect of both fluorine atoms deactivates the ring towards electrophilic aromatic substitution compared to toluene. However, the +R effect of both fluorines directs incoming electrophiles to the positions ortho and para to themselves. The methyl group, being an electron-donating group through hyperconjugation and a weak inductive effect (+I), further modulates the electron density of the ring.

The following diagram illustrates the interplay of these electronic effects.

Caption: Interplay of inductive, resonance, and hyperconjugation effects in this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using various experimental and computational methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational chemistry provide valuable data to understand the electron distribution within the molecule.

Spectroscopic Data

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of ¹³C and ¹⁹F are particularly sensitive to the electron density around the carbon and fluorine atoms, respectively.

| Nucleus | Position | Chemical Shift (ppm) | Interpretation |

| ¹³C | C1 | ~125 | deshielded by two F atoms |

| C2 | ~158 (d, J_CF ≈ 245 Hz) | directly attached to F, strong deshielding | |

| C3 | ~112 (d, J_CF ≈ 21 Hz) | shielded by +R of F at C4 | |

| C4 | ~160 (d, J_CF ≈ 250 Hz) | directly attached to F, strong deshielding | |

| C5 | ~118 (d, J_CF ≈ 6 Hz) | influenced by both F atoms | |

| C6 | ~130 | influenced by F at C2 | |

| CH₃ | ~15 | typical for a methyl group on an aromatic ring | |

| ¹⁹F | F at C2 | -110 to -120 | |

| F at C4 | -110 to -120 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The coupling constants (J) provide information about through-bond interactions.

Computational Data

Density Functional Theory (DFT) calculations are instrumental in modeling the electronic structure of molecules. Parameters such as Mulliken atomic charges and molecular orbital energies provide a quantitative picture of electron distribution and reactivity. A computational study on the closely related 2,4-difluoroaniline provides insights into the expected electronic properties.[1]

| Parameter | Value (Calculated for 2,4-difluoroaniline) | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.3 eV | Lowest Unoccupied Molecular Orbital energy, relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.2 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability.[1] |

| Mulliken Charge on F (ortho) | -0.4 to -0.5 e | Significant negative charge due to high electronegativity. |

| Mulliken Charge on F (para) | -0.4 to -0.5 e | Similar to the ortho fluorine, indicating strong electron withdrawal. |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of ¹³C and ¹⁹F nuclei in this compound to probe the local electronic environments.

Methodology:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Acquisition Parameters: A spectral width of ~250 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds are typically employed. A sufficient number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: A spectral width of ~100 ppm, an acquisition time of ~1 second, and a relaxation delay of 1-2 seconds are common.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Caption: A simplified workflow for NMR spectroscopic analysis.

Density Functional Theory (DFT) Calculations

Objective: To compute the electronic structure, atomic charges, and molecular orbital energies of this compound.

Methodology:

-

Structure Optimization: The geometry of the this compound molecule is optimized to find its lowest energy conformation.

-